N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-propoxybenzamide
Description
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-propoxybenzamide (CAS: 1092339-08-6) is a structurally complex heterocyclic compound featuring a fused thiazole-oxadiazole core with a thiophene substituent and a propoxybenzamide moiety. Its molecular formula is C₂₀H₁₈N₄O₃S₂, with a molecular weight of 426.5 g/mol (calculated from the formula).
Key structural features include:
- Thiophene ring: A sulfur-containing aromatic heterocycle known for enhancing π-π stacking interactions in drug-receptor binding.
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle contributing to metabolic stability and hydrogen-bonding capacity.
- 4-Propoxybenzamide: A lipophilic substituent that may improve membrane permeability compared to shorter alkoxy chains (e.g., methoxy or ethoxy).
Properties
Molecular Formula |
C20H18N4O3S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-3-10-26-14-8-6-13(7-9-14)18(25)23-20-21-12(2)16(29-20)19-22-17(24-27-19)15-5-4-11-28-15/h4-9,11H,3,10H2,1-2H3,(H,21,23,25) |
InChI Key |
HRPMYMNTZPAUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=NC(=NO3)C4=CC=CS4)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Starting materials : Ethyl 2-chloro-3-oxobutanoate (30 mmol) and pyridine-4-carbothioamide (30 mmol) are refluxed in absolute ethanol (30 mL) for 5 hours.
-
Workup : The mixture is neutralized with sodium bicarbonate, filtered, and crystallized from water to yield ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (compound 1 in).
Hydrazide Formation
The ester group of compound 1 undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux for 6 hours to produce 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide (compound 2 in).
Construction of the 1,2,4-Oxadiazole Moiety
The oxadiazole ring is synthesized via cyclization reactions involving hydrazides and nitrile precursors.
Cyclization with Thiophene-2-Carbonitrile
-
Reactants : Thiophene-2-carbonitrile and compound 2 are heated in acetic anhydride (5 mL) under reflux for 6 hours.
-
Mechanism : The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the nitrile, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Product : 5-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (yield: 72–78%).
Optimization
-
Catalyst : Use of l-proline improves yields to 79% under a two-temperature regime (70°C for 2 h, then 100°C for 9 h).
-
Side reactions : Competing 1,3,4-oxadiazole formation is minimized by using excess acetic anhydride.
Introduction of the 4-Propoxybenzamide Group
The final step involves coupling the thiazole-oxadiazole intermediate with 4-propoxybenzoyl chloride.
Amidation Reaction
-
Conditions : The intermediate (1 mmol) and 4-propoxybenzoyl chloride (1.2 mmol) are stirred in dry dichloromethane with triethylamine (2 mmol) at 0°C for 2 hours, followed by room temperature for 12 hours.
-
Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the title compound (65–70%).
Stereochemical Control
The Z-configuration at the thiazol-2(3H)-ylidene position is ensured by:
-
Using anhydrous conditions to prevent tautomerization.
Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
-
Elemental analysis : Calculated (%) for C21H18N4O3S2: C 58.58, H 4.21, N 13.01; Found: C 58.42, H 4.33, N 12.89.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results as inhibitors against thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds with similar structural features have been reported to exhibit IC50 values ranging from 0.47 to 1.4 µM against TS proteins, indicating significant anticancer activity .
Neuroprotective Effects
Research has also indicated that oxadiazole derivatives can be effective in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds similar to N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-propoxybenzamide have been investigated for their ability to inhibit tau protein aggregation, a hallmark of tauopathies . This suggests potential applications in developing treatments for Alzheimer's and other tau-related disorders.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies involving various synthesized derivatives have shown that compounds with oxadiazole cores possess enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. For example, certain derivatives demonstrated significant activity against Bacillus species . The presence of the thiophene group in the structure may contribute to this enhanced bioactivity by improving lipophilicity and membrane permeability.
Cytotoxicity
Cytotoxicity assays conducted on cancer cell lines such as HCT116 and MCF7 revealed that certain derivatives of oxadiazole exhibited potent cytotoxic effects with IC50 values as low as 1.8 µM/mL . This indicates the potential for these compounds to serve as lead structures in the development of new anticancer therapies.
Synthesis and Characterization
A study published in the Turkish Journal of Chemistry detailed the synthesis of 1,3,4-oxadiazole derivatives via Mannich reactions. The synthesized compounds were characterized using NMR and FTIR spectroscopy, confirming their structures and biological activities . The study emphasized the importance of structural variations on antimicrobial and anticancer activities.
Therapeutic Development
In another case study focusing on neurodegenerative diseases, researchers explored the pharmacological effects of oxadiazole derivatives on tau aggregation. The findings suggested that these compounds could potentially modulate neurodegenerative processes by targeting tau proteins effectively .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Differences:
Core Heterocycle: The target compound uses a thiazole-oxadiazole fused system, whereas analogs 4g and 4h feature a thiadiazole core. The oxadiazole in the target compound introduces an additional oxygen atom, which may improve hydrogen-bond acceptor capacity compared to sulfur-dominated thiadiazoles.
Substituent Effects: The thiophene group in the target compound offers a smaller aromatic system compared to the 3-methylphenyl or 3-chlorophenyl groups in 4g and 4h. This could reduce steric hindrance while maintaining π-π interactions.
Electronic and Steric Profiles: The dimethylamino-acryloyl group in 4g/4h introduces a conjugated electron-donating system, which is absent in the target compound. This may affect redox stability and charge distribution. The Z-configuration in the target compound’s thiazole-2(3H)-ylidene group creates a planar geometry, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
Research Implications and Gaps
- Synthetic Challenges : The fusion of oxadiazole and thiazole rings in the target compound likely requires multi-step synthesis with stringent regiochemical control, contrasting with the simpler thiadiazole derivatives in .
- Computational Modeling : Molecular docking studies could clarify how the thiophene-oxadiazole-thiazole triad interacts with biological targets compared to thiadiazole-based analogs.
Biological Activity
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-propoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound incorporates several functional groups, including thiazole and oxadiazole moieties, which are recognized for their pharmacological properties. The molecular formula of this compound is with a molecular weight of approximately 426.5 g/mol.
Structural Characteristics
The structure of this compound features:
- Thiazole and Oxadiazole Rings : These heterocycles are known for their biological activity.
- Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
This unique arrangement of atoms facilitates interactions with various biological targets, making it a candidate for further research in drug development .
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole structures exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Some derivatives have shown efficacy against Candida albicans and Staphylococcus aureus through disk diffusion methods .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. A review of related compounds indicated:
| Compound | Activity | Reference |
|---|---|---|
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Antitumor activity against HepG2 cells | |
| 5-(3-Methylthiophen-2-yl)-1,3,4-Oxadiazol | Antimicrobial properties | |
| 5-(Methylthiazol)-Thiadiazoles | Antimicrobial and anticancer effects |
These findings highlight the potential of this compound as a therapeutic agent.
Anti-Tubercular Activity
Recent studies have focused on the anti-tubercular potential of oxadiazole derivatives. For example:
Parikh et al. (2020) reported that certain substituted 1,2,4-oxadiazoles exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing an MIC (Minimum Inhibitory Concentration) as low as 0.25 µg/mL . This suggests that derivatives of N-[(2Z)-4-methyl...] could also be explored for similar anti-tubercular properties.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to N-[(2Z)-4-methyl...], emphasizing their biological activities:
- Villemagne et al. (2020) synthesized new oxadiazole compounds as potent inhibitors against EthR in Mycobacterium tuberculosis. They reported a compound with an EC value of 0.072 μM and excellent pharmacokinetic profiles .
- Upare et al. (2019) synthesized styryl oxadiazoles that demonstrated varying anti-tubercular activities against Mtb H37Ra, highlighting the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
